molecular formula C18H23NOS B3809328 (3S*,4R*)-1-(4-methylbenzyl)-4-(3-methyl-2-thienyl)piperidin-3-ol

(3S*,4R*)-1-(4-methylbenzyl)-4-(3-methyl-2-thienyl)piperidin-3-ol

Cat. No. B3809328
M. Wt: 301.4 g/mol
InChI Key: BZJHGGDLIBUFQF-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-1-(4-methylbenzyl)-4-(3-methyl-2-thienyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidinols. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (3S*,4R*)-1-(4-methylbenzyl)-4-(3-methyl-2-thienyl)piperidin-3-ol is not fully understood. However, studies have suggested that it may exert its effects by modulating the activity of certain receptors in the central nervous system, including the mu-opioid receptor and the cannabinoid receptor.
Biochemical and Physiological Effects
Studies have shown that (3S*,4R*)-1-(4-methylbenzyl)-4-(3-methyl-2-thienyl)piperidin-3-ol has various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (3S*,4R*)-1-(4-methylbenzyl)-4-(3-methyl-2-thienyl)piperidin-3-ol in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of (3S*,4R*)-1-(4-methylbenzyl)-4-(3-methyl-2-thienyl)piperidin-3-ol. One potential direction is to further investigate its potential as an analgesic and anti-inflammatory agent. Another direction is to explore its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and to identify potential drug targets.

Scientific Research Applications

(3S*,4R*)-1-(4-methylbenzyl)-4-(3-methyl-2-thienyl)piperidin-3-ol has shown potential applications in various scientific research fields. It has been studied for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

(3S,4R)-1-[(4-methylphenyl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NOS/c1-13-3-5-15(6-4-13)11-19-9-7-16(17(20)12-19)18-14(2)8-10-21-18/h3-6,8,10,16-17,20H,7,9,11-12H2,1-2H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJHGGDLIBUFQF-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(C(C2)O)C3=C(C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CC[C@H]([C@@H](C2)O)C3=C(C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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